4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide
Description
4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a bromophenyl group, and a pyrrolidinone moiety
Properties
IUPAC Name |
4-[[[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O4S/c18-12-2-1-3-13(8-12)21-16(22)9-15(17(21)23)20-10-11-4-6-14(7-5-11)26(19,24)25/h1-8,15,20H,9-10H2,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWUUPBLBFGSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Br)NCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the bromophenyl intermediate: This can be achieved through bromination of a phenyl precursor.
Synthesis of the pyrrolidinone moiety: This involves the reaction of an appropriate amine with a maleimide derivative.
Coupling reaction: The bromophenyl intermediate is then coupled with the pyrrolidinone moiety under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Sulfonamide formation: Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide
- 4-({[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide
- 4-({[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-({[1-(3-bromophenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzene-1-sulfonamide lies in its specific bromophenyl substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
